(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]
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Description
“(4’AR,8’aS)-octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline]” is a complex organic compound. The compound contains a dioxolane ring, which is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N .
Scientific Research Applications
- Quinoline derivatives, including this spiro compound, have attracted attention due to their pharmacological properties. Researchers explore their potential as drug candidates for various diseases, such as cancer, infectious diseases, and neurological disorders .
- Given societal expectations for greener chemical processes, synthetic chemists could explore efficient and sustainable routes to synthesize this compound .
- Augmented reality (AR) applications could be developed to visualize the three-dimensional structure of this compound. Such tools enhance science education by making complex molecules more accessible to students .
Medicinal Chemistry and Drug Development
Green Chemistry and Sustainable Synthesis
Education and Visualization
properties
IUPAC Name |
(4'aR,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLGDMIGLCTEF-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CCC2NC1)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3(CC[C@@H]2NC1)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'AR,8'aS)-octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] |
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